![molecular formula C25H26ClN3O2S2 B2511154 Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-4-éthoxybenzamide CAS No. 1189880-98-5](/img/structure/B2511154.png)

Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-4-éthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

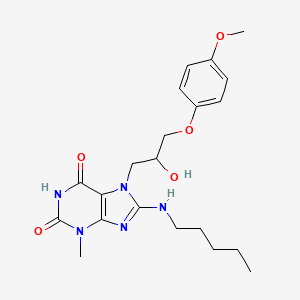

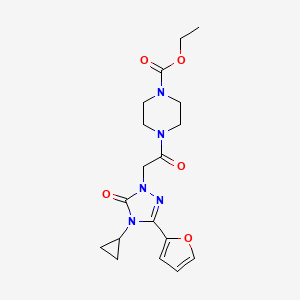

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O2S2 and its molecular weight is 500.07. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les molécules nouvellement synthétisées ont été comparées aux médicaments de référence standard, et plusieurs dérivés de benzothiazole ont montré une meilleure puissance d'inhibition contre M. tuberculosis .

- Certains dérivés de benzothiazole ont démontré des effets anti-prolifératifs prometteurs contre les lignées cellulaires cancéreuses humaines. Ces composés présentent une puissante cytotoxicité, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse .

Activité Anti-Tuberculeuse

Propriétés Anti-Cancéreuses

En résumé, le chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-4-éthoxybenzamide est prometteur dans divers domaines, de la lutte contre la tuberculose aux applications potentielles en thérapie anticancéreuse, en science des matériaux, et au-delà. Des recherches et développements supplémentaires permettront de découvrir des applications supplémentaires et d'améliorer notre compréhension de ses propriétés . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander! 😊

Mécanisme D'action

Target of action

Compounds with a benzothiazole moiety have been found to exhibit anti-tubercular activity . They are thought to act against the target DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of action

The benzothiazole moiety in these compounds is thought to interact with the active site of the target enzyme, inhibiting its function . This prevents the synthesis of arabinogalactan, disrupting the integrity of the bacterial cell wall .

Biochemical pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . This leads to a weakening of the mycobacterial cell wall, making the bacteria more susceptible to the immune response and other anti-tubercular drugs .

Result of action

The ultimate effect of this compound’s action would be the death of the mycobacteria, leading to a reduction in the symptoms of tuberculosis .

Analyse Biochimique

Biochemical Properties

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound has been shown to inhibit COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, the compound interacts with proteins involved in cell signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

The effects of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . The compound’s impact on cellular metabolism includes alterations in the production of key metabolites, which can affect overall cell health and function.

Molecular Mechanism

At the molecular level, N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular function and health.

Transport and Distribution

The transport and distribution of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins within the cell can influence the compound’s localization and accumulation, affecting its activity and function.

Subcellular Localization

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its effects.

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S2.ClH/c1-3-28-14-13-18-21(15-28)32-25(22(18)24-26-19-7-5-6-8-20(19)31-24)27-23(29)16-9-11-17(12-10-16)30-4-2;/h5-12H,3-4,13-15H2,1-2H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRNTZHJBIQGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-yl)-5-[(morpholin-4-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2511075.png)

![N-methyl-2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2511079.png)

![8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2511084.png)

![METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE](/img/structure/B2511086.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2511087.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511094.png)